![molecular formula C14H13N7O4 B11485436 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B11485436.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine is a complex organic compound that features a unique combination of benzodioxin, pyrazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the pyrazole ring: This involves the condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.
Construction of the triazole ring: This can be done via the cyclization of hydrazides with nitriles or carboxylic acids.
Coupling reactions: The final step involves coupling the benzodioxin, pyrazole, and triazole intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted products with nucleophiles.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Chemical Biology: Application as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine: Similar structure but lacks the methyl group on the pyrazole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine: Similar structure but lacks the nitro group on the pyrazole ring.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-amine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both the methyl and nitro groups on the pyrazole ring can influence its electronic properties and interactions with molecular targets.
Properties
Molecular Formula |
C14H13N7O4 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H13N7O4/c1-7-12(21(22)23)11(18-17-7)13-16-14(20-19-13)15-8-2-3-9-10(6-8)25-5-4-24-9/h2-3,6H,4-5H2,1H3,(H,17,18)(H2,15,16,19,20) |
InChI Key |
SJSCHXFAYNHBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NC(=NN2)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-] |
Origin of Product |
United States |
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